molecular formula C24H32O4S3 B12630485 (8S,9S,10R,11S,13S,14S,17R)-17-(2-ethylsulfanylcarbothioylsulfanylacetyl)-11,17-dihydroxy-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one

(8S,9S,10R,11S,13S,14S,17R)-17-(2-ethylsulfanylcarbothioylsulfanylacetyl)-11,17-dihydroxy-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one

Cat. No.: B12630485
M. Wt: 480.7 g/mol
InChI Key: VZCTZNVDQRNZSV-ZJUZSDNKSA-N
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Description

The compound “(8S,9S,10R,11S,13S,14S,17R)-17-(2-ethylsulfanylcarbothioylsulfanylacetyl)-11,17-dihydroxy-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one” is a complex organic molecule. It features multiple stereocenters, hydroxyl groups, and a unique arrangement of sulfur-containing functional groups. Compounds of this nature are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core, introduction of hydroxyl groups, and incorporation of sulfur-containing functional groups. Common synthetic methods may include:

    Cyclization reactions: to form the core structure.

    Hydroxylation reactions: to introduce hydroxyl groups.

    Thioesterification reactions: to incorporate sulfur-containing groups.

Industrial Production Methods

Industrial production of such complex molecules is often challenging and may require advanced techniques such as:

    Flow chemistry: for continuous synthesis.

    Biocatalysis: using enzymes to achieve specific stereochemistry.

    High-pressure reactions: to facilitate difficult transformations.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

    Reduction: Reduction of ketones to alcohols.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3).

    Reducing agents: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4).

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products

    Oxidation products: Ketones, aldehydes.

    Reduction products: Alcohols.

    Substitution products: Halogenated derivatives, other substituted compounds.

Scientific Research Applications

The compound may have various applications in scientific research, including:

    Chemistry: Studying reaction mechanisms and developing new synthetic methods.

    Biology: Investigating its effects on biological systems and potential as a bioactive molecule.

    Medicine: Exploring its potential as a therapeutic agent for various diseases.

    Industry: Utilizing its unique properties in materials science and catalysis.

Mechanism of Action

The mechanism of action of such a compound would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor modulation: Interacting with cellular receptors to modulate signaling pathways.

    DNA/RNA interaction: Binding to nucleic acids and affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

    Steroids: Similar core structure but different functional groups.

    Thioesters: Similar sulfur-containing functional groups but different core structures.

    Hydroxyketones: Similar hydroxyl and ketone groups but different overall structures.

Uniqueness

The uniqueness of the compound lies in its specific combination of functional groups and stereochemistry, which may confer unique biological activities and chemical properties.

Properties

Molecular Formula

C24H32O4S3

Molecular Weight

480.7 g/mol

IUPAC Name

(8S,9S,10R,11S,13S,14S,17R)-17-(2-ethylsulfanylcarbothioylsulfanylacetyl)-11,17-dihydroxy-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C24H32O4S3/c1-4-30-21(29)31-13-19(27)24(28)10-8-17-16-6-5-14-11-15(25)7-9-22(14,2)20(16)18(26)12-23(17,24)3/h7,9,11,16-18,20,26,28H,4-6,8,10,12-13H2,1-3H3/t16-,17-,18-,20+,22-,23-,24-/m0/s1

InChI Key

VZCTZNVDQRNZSV-ZJUZSDNKSA-N

Isomeric SMILES

CCSC(=S)SCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)O)C)O

Canonical SMILES

CCSC(=S)SCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)O

Origin of Product

United States

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